Guanidine, pentabutyl-

Catalog No.
S9019926
CAS No.
114591-53-6
M.F
C21H45N3
M. Wt
339.6 g/mol
Availability
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Guanidine, pentabutyl-

CAS Number

114591-53-6

Product Name

Guanidine, pentabutyl-

IUPAC Name

1,1,2,3,3-pentabutylguanidine

Molecular Formula

C21H45N3

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C21H45N3/c1-6-11-16-22-21(23(17-12-7-2)18-13-8-3)24(19-14-9-4)20-15-10-5/h6-20H2,1-5H3

InChI Key

AXQUONJGMAVWJA-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(N(CCCC)CCCC)N(CCCC)CCCC

Guanidine, pentabutyl- (PBG) is a highly sterically hindered, strongly basic, and exceptionally lipophilic peralkylated guanidine. Characterized by its five butyl chains, PBG serves as an elite nucleophilic catalyst and non-nucleophilic organic base in advanced chemical manufacturing. Its primary procurement value lies in its extreme solubility in non-polar organic media, high basicity (analogous to other peralkylated guanidines with pKa ~13-14 in acetonitrile), and low volatility. These attributes make it highly sought after for the synthesis of sensitive alpha-chlorinated chloroformates, the purification of volatile acid chlorides, and base-catalyzed transesterification in lipid matrices where standard organic bases fail to partition effectively [1].

Research Fit

Compound Class
Fully pentasubstituted, lipophilic guanidine base
Key Physicochemical Profile
High organic solubility, strong organobasicity, thermal robustness
Primary Research Use
Precursor to thermally stable phase-transfer catalysts and ionic liquids

Procurement substitution of pentabutylguanidine with more common bases like tetramethylguanidine (TMG), diphenylguanidine (DPG), or triethylamine (TEA) routinely compromises process yields and product purity. While TMG offers similar basicity, its low molecular weight and higher volatility lead to catalyst carryover during the distillation of volatile products such as chloromethyl chloroformate. Furthermore, TMG and TEA lack the extensive aliphatic bulk required for complete, co-solvent-free miscibility in heavy non-polar feedstocks like triglycerides. Less hindered bases like DPG are prone to irreversible nucleophilic attack by electrophiles (e.g., phosgene or alkyl halides), leading to rapid catalyst deactivation. PBG’s unique pentabutyl structure prevents these failure modes by combining extreme steric shielding with heavy-phase retention [1].

Substitution Risk

Thermal stability profile differs substantially: guanidinium catalysts remain active at elevated temperatures where quaternary ammonium salts decompose.
Delocalized charge in guanidinium cation alters ion-pairing characteristics and catalytic durability compared to localized ammonium charge.
Reported high-temperature PTC yields may not be achievable with tetrabutylammonium salts; direct substitution can compromise process performance.

Catalytic Efficiency in Chloroformate Synthesis

In the synthesis of 1-chloroethyl chloroformate via the phosgenation of acetaldehyde, the choice of catalyst dictates both yield and reaction cleanliness. Pentabutylguanidine acts as a highly soluble nucleophilic catalyst, achieving an 88.9% product yield. In contrast, standard phase-transfer catalysts or weaker bases often require harsher conditions or yield higher levels of byproducts. PBG's solubility ensures a homogeneous reaction environment, maximizing conversion [1].

Evidence DimensionProduct Yield (1-chloroethyl chloroformate)
Target Compound Data88.9% yield (using PBG catalyst)
Comparator Or BaselineStandard quaternary ammonium salts (variable, often <80% for sensitive aldehydes)
Quantified DifferenceSuperior yield and cleaner reaction profile
ConditionsReaction of acetaldehyde with phosgene

High-yield synthesis of alpha-chlorinated chloroformates is critical for producing downstream pharmaceutical intermediates and insecticides.

Thermal Stability vs. TBAB
Head-to-head
Bis(penta‑n‑butylguanidinium)hexane dibromide: stable 125–250 °C; 93% yield at 140 °C (0.25 mol%, 30 min)
vs
TBAB: decomposes at 133 °C; cannot sustain catalysis at 140 °C
Supports high-temperature PTC selection; TBAB thermal failure confirmed
Patent example; reaction-specific verification advised

Volatility Profile for Distillation Purification

During the purification of volatile intermediates like chloromethyl chloroformate, catalyst carryover into the distillate is a major quality control failure. Pentabutylguanidine has a molecular weight of 339.6 g/mol and a boiling point exceeding 140°C at 0.1 Torr, ensuring it remains entirely in the distillation bottoms. In contrast, tetramethylguanidine (TMG, MW 115.2 g/mol) is significantly more volatile and risks co-distilling with low-boiling products. This heavy-phase retention makes PBG the optimal base/catalyst when downstream vacuum distillation is required [1].

Evidence DimensionMolecular Weight / Volatility Proxy
Target Compound Data339.6 g/mol (bp > 140°C at 0.1 Torr)
Comparator Or BaselineTetramethylguanidine (TMG): 115.2 g/mol (bp ~160°C at 760 Torr)
Quantified DifferenceNearly 3x higher mass, eliminating distillation carryover
ConditionsVacuum distillation of low-boiling chloroformates (e.g., chloromethyl chloroformate)

Ensures ultra-high purity of distilled volatile products by preventing basic catalyst contamination in the distillate.

Catalytic Activity vs. TBAI
Head-to-head
Hexaalkylguanidinium salts (incl. hexabutyl): activity ≧ TBAI
vs
Tetrabutylammonium iodide (TBAI) reference activity
Guanidinium catalytic activity at least equivalent; higher lipophilicity may improve organic-phase PTC
Study of 12 guanidinium salts; activity scales with lipophilicity

Lipophilicity for Non-Polar Phase Catalysis

For base-catalyzed reactions in highly non-polar media, such as the transesterification of triglycerides for biodiesel, catalyst solubility is a rate-limiting factor. Pentabutylguanidine features 20 aliphatic carbons across its five butyl chains, granting it extreme lipophilicity and complete miscibility in oil phases without the need for co-solvents. Tetramethylguanidine (TMG), with only 4 aliphatic carbons, exhibits poorer partitioning into heavy lipid phases, often necessitating biphasic conditions or co-solvents that complicate downstream processing [1].

Evidence DimensionAliphatic Carbon Content (Lipophilicity Proxy)
Target Compound Data20 aliphatic carbons (Pentabutyl)
Comparator Or Baseline4 aliphatic carbons (Tetramethylguanidine, TMG)
Quantified Difference5x greater aliphatic chain length
ConditionsHomogeneous base catalysis in triglyceride/lipid matrices

Eliminates the need for co-solvents in non-polar industrial reactions, simplifying reactor design and downstream separation.

KHI Synergist Performance
Head-to-head
Hexabutylguanidinium bromide: crystal growth inhibition > TBAB; as PVCap synergist > TBAB and TPAB
vs
TBAB and TPAB; hexapropyl/hexaethyl derivatives lower performance
Superior synergist for structure II gas hydrate inhibition; butyl chain length close to optimal
High-pressure steel cell data; confirm under field conditions

Steric Shielding Against Catalyst Deactivation

In reactions involving aggressive electrophiles, less hindered guanidines are susceptible to irreversible N-alkylation or N-acylation, which permanently deactivates the catalyst. Pentabutylguanidine utilizes five bulky butyl groups to create a massive steric shield around the active imine core. Compared to 1,3-diphenylguanidine (DPG) or mono-substituted guanidines, PBG strongly resists electrophilic attack, functioning strictly as a non-nucleophilic base or a reversible nucleophilic transfer agent, thereby dramatically extending catalyst lifetime in harsh environments [1].

Evidence DimensionSteric Bulk / Resistance to N-acylation
Target Compound DataPentasubstituted (5 bulky butyl groups)
Comparator Or BaselineDi- or Tri-substituted guanidines (e.g., DPG)
Quantified DifferenceNear-complete steric shielding of the basic nitrogen
ConditionsExposure to strong electrophiles (e.g., phosgene, alkyl halides)

Prevents irreversible catalyst consumption, lowering overall process costs and reducing batch-to-batch variability.

Etherification / Esterification Catalysis
Class-level
Pentaalkylguanidines reported as superior to other base catalysts for carbonate-mediated etherification and chloroformate esterification.
Pentabutyl substitution consistent with highest lipophilicity and steric shielding in series
Class-level inference; exact yield comparisons not provided; confirm for specific reaction
Lipophilicity vs. TMG
Cross-study
Pentabutylguanidine: log P 6.95, pKa 13.34 (pred.)
vs
TMG: log P −0.3, pKa ~13.6
>10⁷-fold higher organic phase partitioning; comparable basicity supports non-aqueous biphasic catalysis
Predicted values; experimental log P validation recommended
Aqueous Solubility Boundary
Class-level
Hexabutylguanidinium bromide: water-soluble
vs
Hexapentylguanidinium bromide: sparingly water-soluble
Highest lipophilicity achievable while retaining aqueous workup capability
Solubility limit at C4 chain; quantitative values not reported

Alpha-Chlorinated Chloroformate Synthesis

PBG is the catalyst of choice for the phosgenation of aldehydes (e.g., acetaldehyde to 1-chloroethyl chloroformate). Its high solubility and reversible nucleophilic character allow it to efficiently drive the reaction to near 90% yield while avoiding the side reactions typical of less hindered or less soluble bases [1].

Purification of Volatile Acid Chlorides

In the industrial purification of chloromethyl chloroformate, PBG is utilized to catalyze the decomposition of methyl chloroformate impurities. Its high molecular weight guarantees that it remains in the distillation bottoms, allowing the purified product to be distilled off without any basic catalyst carryover [2].

Co-Solvent-Free Lipid Transesterification

For the production of biodiesel or the modification of heavy triglycerides, PBG serves as a highly lipophilic strong base. Its 20-carbon aliphatic periphery ensures complete dissolution in the oil phase, enabling rapid, homogeneous catalysis without the need for phase-transfer agents or polar co-solvents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature polycondensation PTC
Guanidinium thermal stability profile
Yield and catalyst integrity above TBAB decomposition limit
KHI synergist for gas hydrate inhibition
Synergist activity with PVCap polymer
Inhibition performance under high-pressure structure II hydrate conditions
Organocatalytic etherification / esterification in non-polar media
Lipophilic organobase with high log P
Catalytic activity in carbonate-mediated and chloroformate reactions
Scalable guanidinium ionic liquid synthesis
Aqueous solubility at butyl chain length
Processability advantage over longer-chain homologues

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

339.361348448 g/mol

Monoisotopic Mass

339.361348448 g/mol

Heavy Atom Count

24

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